molecular formula C10H12N4O3S B2876517 ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 877630-50-7

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No.: B2876517
CAS No.: 877630-50-7
M. Wt: 268.29
InChI Key: QXXNALRNIBKXBK-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate: 1{5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d ...](https://go.drugbank.com/drugs/DB08729). These compounds contain a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine[{{{CITATION{{{1{5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo4,3-d .... Pyrazoles are five-membered rings consisting of three carbon atoms and two adjacent nitrogen centers[{{{CITATION{{{_1{5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo4,3-d ....

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyrazolopyrimidine derivative with ethyl 2-mercaptopropanoate in the presence of a base.

Industrial Production Methods: : On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: : In chemistry, ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: : In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: : The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential use in treating various diseases, including cancer and viral infections.

Industry: : In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate include other pyrazolopyrimidines and related heterocyclic compounds.

Uniqueness: : What sets this compound apart from its similar compounds is its specific structure and the presence of the thioether group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-17-9(16)5(2)18-10-12-7-6(4-11-14-7)8(15)13-10/h4-5H,3H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXNALRNIBKXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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